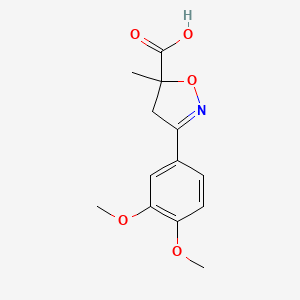

3-(3,4-Dimethoxyphenyl)-5-methyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid

Description

3-(3,4-Dimethoxyphenyl)-5-methyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid is a dihydroisoxazole derivative characterized by a 3,4-dimethoxyphenyl substituent and a carboxylic acid functional group. The 3,4-dimethoxy groups are electron-donating, likely enhancing solubility in polar solvents compared to halogenated analogs.

Properties

IUPAC Name |

3-(3,4-dimethoxyphenyl)-5-methyl-4H-1,2-oxazole-5-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO5/c1-13(12(15)16)7-9(14-19-13)8-4-5-10(17-2)11(6-8)18-3/h4-6H,7H2,1-3H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MARMYVJTFOWRCT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=NO1)C2=CC(=C(C=C2)OC)OC)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3,4-Dimethoxyphenyl)-5-methyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3,4-dimethoxybenzaldehyde with a suitable nitrile and a base to form the oxazole ring. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as 4-dimethylaminopyridine (DMAP) to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential in industrial settings to produce the compound at scale.

Chemical Reactions Analysis

Types of Reactions: 3-(3,4-Dimethoxyphenyl)-5-methyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the oxazole ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional functional groups, while reduction can produce dihydro derivatives with altered electronic properties.

Scientific Research Applications

Medicinal Chemistry Applications

-

Anticancer Activity

- Research has indicated that derivatives of oxazole compounds exhibit anticancer properties. For instance, studies have shown that compounds with similar structures can inhibit cell proliferation in various cancer cell lines. A study demonstrated that oxazole derivatives could induce apoptosis in breast cancer cells through the activation of caspase pathways.

-

Anti-inflammatory Properties

- The compound has been investigated for its anti-inflammatory effects. In vitro studies suggest that it may inhibit the production of pro-inflammatory cytokines, potentially making it a candidate for treating inflammatory diseases.

-

Neuroprotective Effects

- Preliminary studies have indicated that the compound may have neuroprotective properties. It could potentially mitigate oxidative stress and reduce neuronal cell death in models of neurodegenerative diseases.

Agricultural Science Applications

-

Pesticide Development

- The unique chemical structure of 3-(3,4-Dimethoxyphenyl)-5-methyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid positions it as a potential lead compound for developing new pesticides. Its ability to disrupt pest metabolism or growth has been explored in various agricultural studies.

-

Plant Growth Regulation

- Some oxazole derivatives have been shown to act as plant growth regulators. Research indicates that this compound may influence plant growth parameters such as root elongation and leaf expansion.

Material Science Applications

-

Polymer Synthesis

- The compound's functional groups allow for its incorporation into polymer matrices, potentially enhancing the mechanical and thermal properties of materials. Studies are ongoing to evaluate its effectiveness as a modifier in polymer blends.

-

Nanotechnology

- There is emerging interest in using oxazole-based compounds in nanotechnology applications, particularly in the development of nanocarriers for drug delivery systems due to their biocompatibility and ability to encapsulate hydrophobic drugs effectively.

Case Study 1: Anticancer Efficacy

A study published in Journal of Medicinal Chemistry reported the synthesis of several oxazole derivatives, including 3-(3,4-Dimethoxyphenyl)-5-methyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid. These compounds were evaluated against various cancer cell lines, showing significant inhibition of cell growth compared to control groups.

Case Study 2: Anti-inflammatory Mechanism

Research conducted at an agricultural university demonstrated that the compound reduced the levels of IL-6 and TNF-alpha in lipopolysaccharide-stimulated macrophages, suggesting its potential application in treating inflammatory diseases.

Data Table: Summary of Applications

| Application Area | Specific Use | Findings/Notes |

|---|---|---|

| Medicinal Chemistry | Anticancer | Induces apoptosis in cancer cells |

| Anti-inflammatory | Inhibits pro-inflammatory cytokines | |

| Neuroprotection | Reduces oxidative stress in neuronal models | |

| Agricultural Science | Pesticide Development | Disrupts pest metabolism |

| Plant Growth Regulation | Influences root elongation | |

| Material Science | Polymer Synthesis | Enhances mechanical properties |

| Nanotechnology | Effective drug delivery systems |

Mechanism of Action

The mechanism of action of 3-(3,4-Dimethoxyphenyl)-5-methyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit brain mitochondrial respiration via monoamine oxidase/H2O2-dependent or non-dependent pathways . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Dihydroisoxazole Derivatives

*Metabolite of parent drug R003.

Substituent Effects on Physicochemical Properties

- Electron-Donating vs.

Molecular Weight and Bioavailability :

- Halogenated derivatives (e.g., 3-(3-chloro-2-fluorophenyl)-..., MW 257.6) have higher molecular weights, which may limit blood-brain barrier penetration compared to the target compound .

Biological Activity

3-(3,4-Dimethoxyphenyl)-5-methyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 3-(3,4-Dimethoxyphenyl)-5-methyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid can be represented as follows:

Molecular Weight: 249.26 g/mol

Melting Point: 180–182 °C

Research has indicated that compounds containing oxazole moieties exhibit a wide range of biological activities. The mechanisms through which 3-(3,4-Dimethoxyphenyl)-5-methyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid exerts its effects include:

- Anticancer Activity: The compound has shown potential in inhibiting cancer cell proliferation. Studies have demonstrated that derivatives with oxazole rings can exhibit significant cytotoxic effects against various cancer cell lines, including HeLa and CaCo-2 cells .

- Anti-inflammatory Effects: Similar compounds have been reported to possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes such as COX-2 .

- Antimicrobial Properties: The oxazole derivatives have also been noted for their antibacterial and antifungal activities, making them candidates for further development in treating infections .

Biological Activity Data

The following table summarizes the biological activity data for 3-(3,4-Dimethoxyphenyl)-5-methyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid and related compounds:

Case Studies

Several studies have explored the biological activity of oxazole derivatives similar to 3-(3,4-Dimethoxyphenyl)-5-methyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid:

- Anticancer Efficacy : A study evaluated the cytotoxic effects of various oxazole derivatives on human cancer cell lines. Results indicated that modifications in the phenyl ring significantly enhanced anticancer activity, with some compounds exhibiting IC50 values lower than standard chemotherapeutics .

- Anti-inflammatory Potential : Research focused on the anti-inflammatory properties of oxazole derivatives revealed that these compounds could effectively reduce inflammation markers in vitro. The study highlighted the importance of substituents on the oxazole ring in modulating activity .

- Antimicrobial Activity : A comparative study assessed the antimicrobial efficacy of several oxazole derivatives against both Gram-positive and Gram-negative bacteria. The findings showed that certain structural modifications led to improved antibacterial potency .

Q & A

Q. What synthetic strategies are commonly employed to prepare 3-(3,4-dimethoxyphenyl)-5-methyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid?

The synthesis typically involves cyclization of α-haloketones with amides or nitriles under acidic/basic conditions. For example, precursors like 3,4-dimethoxyphenyl-substituted α-haloketones can react with methylamine derivatives to form the oxazole ring. Post-cyclization, hydrolysis or oxidation steps introduce the carboxylic acid moiety . Key reagents include LiAlH₄ for reduction and KMnO₄ for oxidation. Reaction optimization (e.g., solvent polarity, temperature) is critical to avoid side products like over-oxidized aldehydes .

Q. How should researchers characterize the purity and structural integrity of this compound?

Combine chromatographic (HPLC, GC-MS) and spectroscopic methods:

- NMR : Analyze methoxy (δ ~3.8–4.0 ppm) and oxazole protons (δ ~5.5–6.5 ppm) for regiochemical confirmation .

- IR : Confirm carboxylic acid C=O stretching (~1700 cm⁻¹) and oxazole C=N (~1650 cm⁻¹) .

- XRD : Resolve crystallographic ambiguities, particularly for diastereomers arising from the 4,5-dihydrooxazole ring .

Q. What stability considerations are critical during storage and handling?

The compound is sensitive to hydrolysis due to the oxazole ring and ester/carboxylic acid groups. Store under inert gas (N₂/Ar) at −20°C in anhydrous solvents (e.g., DMF, DMSO). Avoid prolonged exposure to light, as methoxy groups may undergo photodegradation .

Advanced Research Questions

Q. How can researchers optimize reaction yields for derivatives with modified substituents (e.g., halogenation or nitration)?

Use electrophilic aromatic substitution (EAS) directed by methoxy groups. For example:

- Nitration : Employ HNO₃/H₂SO₄ at 0–5°C to introduce nitro groups at the para position relative to methoxy .

- Halogenation : Use N-bromosuccinimide (NBS) or Cl₂ gas with FeCl₃ catalysis. Monitor regioselectivity via LC-MS to distinguish mono-/di-substituted products .

Yields improve with slow reagent addition and microwave-assisted synthesis (e.g., 50–80% yield for brominated derivatives) .

Q. How to address contradictions in biological activity data across studies?

Discrepancies may arise from impurity profiles or assay conditions. Recommended steps:

- Reproducibility : Validate purity (>95% by HPLC) and confirm stereochemistry (e.g., chiral HPLC for dihydrooxazole derivatives) .

- Assay standardization : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and controls (e.g., doxorubicin for anticancer assays). Adjust solvent concentrations (e.g., DMSO ≤0.1%) to avoid false positives .

Q. What computational tools aid in structure-activity relationship (SAR) studies for this compound?

- Molecular docking : Use AutoDock Vina to predict binding to targets like cyclooxygenase-2 (COX-2), leveraging the methoxy groups’ hydrophobic interactions .

- DFT calculations : Analyze electron density maps (e.g., Gaussian 16) to correlate substituent effects (e.g., electron-withdrawing groups) with bioactivity .

Q. How to design metabolite identification studies for this compound?

- In vitro models : Incubate with liver microsomes (human/rat) and analyze via LC-QTOF-MS. Key metabolites include hydroxylated dihydrooxazole rings and demethylated derivatives .

- Isotopic labeling : Synthesize ¹³C-labeled analogs to track biotransformation pathways .

Methodological Tables

Table 1. Key Synthetic Routes and Yields

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Oxazole cyclization | α-Bromoketone, NH₄OAc, AcOH, 80°C | 65–75 | |

| Carboxylic acid formation | KMnO₄, H₂O/THF, 50°C | 80–85 | |

| Nitration | HNO₃/H₂SO₄, 0°C | 50–60 |

Table 2. Spectral Data for Characterization

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.